5-Hydroxyfraxetin 8-β-D-Glucoside
Description
Properties
Molecular Formula |
C₁₆H₁₈O₁₁ |
|---|---|
Molecular Weight |
386.31 |
Synonyms |
5,7-Dihydroxy-6-methoxy-8-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one; 5,7-Dihydroxy-6-methoxycoumarin 8-β-D-Glucoside; 5,7-Dihydroxy-6-methoxycoumarin 8-β-D-Glucopyranoside |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Antioxidant Properties
5-Hydroxyfraxetin 8-β-D-Glucoside exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound's ability to enhance the body's antioxidant defenses makes it a candidate for functional food applications and dietary supplements aimed at promoting health and preventing disease.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases. This application could lead to the development of new anti-inflammatory drugs based on this compound.
Pharmacological Applications
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound. It has shown promise in protecting neuronal cells from damage caused by oxidative stress and inflammation. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anticancer Activity
The compound has demonstrated anticancer properties in various studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selective cytotoxicity makes it a potential candidate for cancer therapy, particularly in targeting specific types of tumors.
Industrial Applications
Cosmetic Industry
Due to its antioxidant and anti-inflammatory properties, this compound is being investigated for use in cosmetic formulations. Its ability to protect skin cells from oxidative damage may enhance the efficacy of skincare products aimed at combating aging and environmental stressors.
Food Industry
As a natural antioxidant, this compound can be incorporated into food products to extend shelf life and improve nutritional value. Its application in functional foods could provide health benefits while appealing to consumers seeking natural ingredients.
Case Studies
-
Neuroprotection in Animal Models
A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of neuroinflammation and oxidative stress in the brain, suggesting its potential as a therapeutic agent for neurodegenerative conditions. -
Anticancer Efficacy
In vitro studies showed that the compound effectively inhibited the growth of various cancer cell lines, including breast and colon cancer cells, through mechanisms involving apoptosis and cell cycle arrest.
Comparison with Similar Compounds
Mechanistic and Pharmacokinetic Insights
- Aglycone Influence: The coumarin core of this compound enables ROS scavenging, while anthraquinones (e.g., physcion) interact with intestinal ion channels for laxative effects .
- Glycosidic Position : Glucosylation at position 8 in coumarins enhances water solubility and metabolic stability, whereas position 5 glucosides (e.g., 7-Hydroxyisofraxidin) may alter receptor binding affinity .
- Class-Specific Targets: Flavonoid glucosides target fungal cell walls, sterol glucosides disrupt membranes, and coumarins modulate inflammatory pathways (e.g., NF-κB inhibition) .
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the preparation of 5-hydroxyfraxetin (sideretin), which is derived from fraxetin through enzymatic hydroxylation by CYP82C4, a cytochrome P450 monooxygenase. Once sideretin is obtained, Fischer glycosylation proceeds as follows:
-
Activation of Glucose : D-glucose is dissolved in an acidic medium (e.g., hydrochloric acid or sulfuric acid) to generate a reactive oxocarbenium ion.
-
Nucleophilic Attack : The hydroxyl group at the 8-position of sideretin attacks the anomeric carbon of the glucose-derived oxocarbenium ion, forming a β-glycosidic bond.
-
Workup and Purification : The crude product is neutralized, filtered, and purified via column chromatography or recrystallization.
Key Parameters:
-
Catalyst : Concentrated HCl or H<sub>2</sub>SO<sub>4</sub> (5–10% v/v).
-
Temperature : 80–100°C under reflux.
-
Solvent System : Aqueous ethanol (30–50% v/v) to balance solubility of both sideretin and glucose.
-
Reaction Time : 6–12 hours.
Enzymatic Glycosylation Using Cyclodextrin Glycosyltransferase (CGTase)
Enzymatic methods offer regioselective advantages over chemical synthesis. Cyclodextrin glycosyltransferase (CGTase) from Paenibacillus sp. RB01 has been successfully employed to glycosylate structurally similar flavonoids like fisetin, suggesting its potential applicability to 5-hydroxyfraxetin.
Reaction Setup and Optimization
-
Enzyme Preparation : Recombinant CGTase is expressed and purified using affinity chromatography.
-
Substrate Mix : Sideretin (0.25% w/v) is dissolved in a DMSO-buffer system (30–40% v/v DMSO) to enhance solubility.
-
Glycosyl Donor : Soluble starch or maltodextrin (5% w/v) serves as the glucose donor.
-
Conditions :
-
pH 6.0–7.0 (phosphate buffer).
-
Temperature: 50–60°C.
-
Incubation Time: 24–48 hours.
-
Product Characterization
Enzymatic products are analyzed via TLC and LC-MS/MS. For fisetin glycosides, CGTase generates mono-, di-, and triglucosides with α-1,4-glycosidic linkages. Applied to sideretin, this method could theoretically yield this compound as the major product, though empirical validation is required.
Advantages Over Chemical Synthesis:
-
Regioselectivity : Enzymes preferentially target specific hydroxyl groups, reducing side products.
-
Solubility Enhancement : Fisetin monoglucosides show an 800-fold increase in water solubility while retaining antioxidant activity.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Fischer Glycosylation | Scalable, cost-effective | Low regioselectivity, side products | 50–70 | 85–90 |
| Enzymatic (CGTase) | High regioselectivity, eco-friendly | Requires enzyme optimization | 30–50 | 90–95 |
| Plant Biosynthesis | Natural, no toxic solvents | Low yield, complex purification | <5 | 70–80 |
Q & A
Q. How should researchers address gaps in mechanistic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
